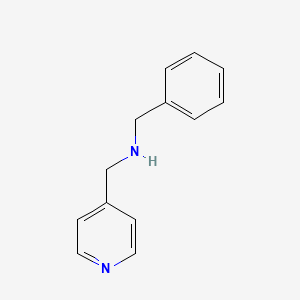

Benzyl-pyridin-4-ylmethyl-amine

概要

説明

Benzyl-pyridin-4-ylmethyl-amine, also known as phenyl-N-(4-pyridinylmethyl)methanamine, is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This compound features a benzyl group attached to a pyridine ring via a methylene bridge, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Benzyl-pyridin-4-ylmethyl-amine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 4-pyridinemethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol under reflux conditions . Another method involves the reductive amination of 4-pyridinecarboxaldehyde with benzylamine using a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

化学反応の分析

Quaternization at Pyridine Nitrogen

The pyridine nitrogen undergoes alkylation with benzyl halides to form pyridinium salts. This reaction is critical for enhancing water solubility and biological activity.

Example Reaction:

Benzyl-pyridin-4-ylmethyl-amine reacts with benzyl bromide in acetonitrile under reflux, yielding 1-(benzyl)-4-((pyridin-4-ylmethyl)methyl)pyridin-1-ium bromide .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | Dry CH₃CN, reflux (3–5 h) | Pyridinium bromide derivative | 70–85% | |

| 4-Chlorobenzyl chloride | Same as above | 1-(4-Chlorobenzyl)pyridinium chloride | 78% |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic benzyl halide, followed by elimination of the halide ion .

Acylation of the Secondary Amine

The secondary amine reacts with acylating agents to form stable amides or carbamates, often used in medicinal chemistry to modulate pharmacokinetics.

Example Reactions:

- Amide Formation: Treatment with 5-nitro-furan-2-carbonyl chloride in dichloromethane yields N-(benzyl-pyridin-4-ylmethyl)-5-nitro-furan-2-carboxamide .

- Carbamate Protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base produces a Cbz-protected derivative .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitro-furan-2-carbonyl chloride | DCM, RT, 12 h | N-Acylated derivative | 69–96% | |

| Benzyl chloroformate | THF, NaHCO₃, 0°C to RT | Cbz-protected amine | 85–92% |

Key Applications:

Acylated derivatives exhibit enhanced stability against metabolic degradation and improved binding to biological targets .

Formation of Urea Derivatives

The amine participates in nucleophilic addition with carbonyl compounds to form urea derivatives, a reaction leveraged in multi-step syntheses.

Example Reaction:

In aqueous HCl, this compound reacts with urea precursors to generate N-substituted ureas .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trichloromethyl chloroformate | H₂O, HCl, RT | N-(Benzyl-pyridin-4-ylmethyl)urea | 60–75% |

Mechanistic Pathway:

The reaction involves initial protonation of the amine, followed by nucleophilic attack on the carbonyl carbon of the urea precursor .

Reductive Alkylation

The amine serves as a nucleophile in reductive alkylation with aldehydes or ketones, facilitated by catalysts like palladium or nickel.

Example Reaction:

Reaction with formaldehyde and hydrogen gas over a palladium catalyst produces N-methylated derivatives .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | H₂, Pd/C, MeOH, 50°C | N-Methyl-benzyl-pyridin-4-ylmethyl-amine | 88% |

Applications:

This method is industrially scalable for producing tertiary amines with tailored lipophilicity .

Complexation with Metal Ions

The pyridine nitrogen and amine group coordinate with transition metals, forming complexes for catalytic or material science applications.

Example Reaction:

Reaction with Cu(II) salts in methanol yields a square-pyramidal Cu(II) complex, as confirmed by X-ray crystallography .

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, RT, 24 h | [Cu(L)ClO₄]⁺ (L = ligand) |

Significance:

Such complexes are explored for their redox activity and potential in asymmetric catalysis .

科学的研究の応用

Chemical Structure and Synthesis

Benzyl-pyridin-4-ylmethyl-amine can be synthesized through various methods, often involving the reaction of benzyl amine with pyridine derivatives. The synthetic pathway typically includes:

- Formation of the amine : Reaction between benzyl chloride and pyridin-4-ylmethanol.

- Purification : The product is purified using recrystallization or chromatography to achieve high purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine-based ligands have been shown to form metal complexes that display cytotoxic effects against various cancer cell lines. A study highlighted the effectiveness of such complexes in inhibiting tumor growth, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Ghrelin O-acyl Transferase Inhibition

Recent patents have identified benzyl-pyridin-4-ylmethyl derivatives as potential inhibitors of ghrelin O-acyl transferase, an enzyme implicated in obesity and metabolic disorders. The inhibition of this enzyme could lead to novel treatments for weight management and metabolic syndrome .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer activity of metal complexes formed with this compound derivatives. The results showed that these complexes induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as therapeutic agents .

Case Study 2: Metabolic Disorders

In another study focusing on metabolic diseases, researchers tested the efficacy of benzyl-pyridin-4-ylmethyl derivatives in animal models. The findings revealed a significant reduction in body weight and improved insulin sensitivity among treated subjects, indicating promising applications in obesity treatment .

Data Tables

作用機序

The mechanism of action of benzyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

類似化合物との比較

Similar Compounds

Benzylamine: Similar structure but lacks the pyridine ring.

Pyridine: Contains the pyridine ring but lacks the benzyl group.

4-Pyridinemethanamine: Contains the pyridine ring with a methylene amine group but lacks the benzyl group.

Uniqueness

Benzyl-pyridin-4-ylmethyl-amine is unique due to the presence of both the benzyl and pyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

生物活性

Benzyl-pyridin-4-ylmethyl-amine (BPMA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of BPMA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BPMA has the molecular formula C₁₃H₁₄N₂ and features a pyridine ring attached to a benzylamine moiety. This structural arrangement contributes to its ability to interact with various biological targets.

Mechanisms of Biological Activity

BPMA exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : BPMA has been identified as an inhibitor of deubiquitinases, specifically the USP1/UAF1 complex, which plays a crucial role in regulating protein stability and function in cancer cells. This inhibition can lead to the modulation of cellular pathways involved in tumor progression .

- Anti-inflammatory Effects : Research indicates that BPMA derivatives possess anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Anticancer Properties : Studies have demonstrated that BPMA and its derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

1. Anticancer Activity

A study focused on the synthesis of substituted aryl benzylamines, including BPMA derivatives, highlighted their potential as selective inhibitors for prostate cancer therapeutics. The research utilized structure-based design to optimize these compounds for improved potency against cancer cell lines .

2. Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the BPMA structure can significantly influence its biological activity. For instance, variations in the substitution patterns on the benzyl or pyridine rings can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .

3. Comparative Analysis

A comparative analysis of BPMA with structurally similar compounds reveals unique aspects of its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylpyridine | Benzene ring attached to a pyridine | Primarily used for basic properties |

| 4-(benzylamino)pyridine | Amino group at the 4-position of pyridine | Exhibits different reactivity patterns |

| Benzylpiperidine | Piperidine ring instead of pyridine | Known for psychoactive properties |

| Benzhydryl amines | Central carbon atom attached to two phenyl groups | Often involved in medicinal chemistry |

BPMA's unique arrangement allows it to engage in diverse interactions with biological targets, enhancing its therapeutic potential .

Applications in Medicinal Chemistry

BPMA serves as a critical building block in drug design and synthesis. Its derivatives are explored for:

- Novel Drug Development : Medicinal chemists utilize BPMA in hit-to-lead development stages to create new drug candidates with improved pharmacokinetic profiles.

- Therapeutic Agents : Ongoing research aims to explore BPMA's potential as a therapeutic agent for various diseases, particularly those where biogenic amines play a crucial role.

特性

IUPAC Name |

1-phenyl-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNZWHHOVIGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-67-4 | |

| Record name | N-(Phenylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。